molecular formula C13H10Cl2N2S B14526045 1-(3,5-Dichlorophenyl)-3-phenylthiourea CAS No. 62644-21-7

1-(3,5-Dichlorophenyl)-3-phenylthiourea

Cat. No.: B14526045
CAS No.: 62644-21-7
M. Wt: 297.2 g/mol
InChI Key: ZHBTWFPWAAVNBP-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-phenylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a phenyl ring and a 3,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-3-phenylthiourea typically involves the reaction of 3,5-dichloroaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens, electrophiles, polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thioureas, other substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The pathways involved may include disruption of cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activity.

    3,5-Dichlorophenylhydrazine hydrochloride: Another compound with a 3,5-dichlorophenyl group, used in different applications.

Uniqueness: 1-(3,5-Dichlorophenyl)-3-phenylthiourea is unique due to its specific combination of a thiourea group with a 3,5-dichlorophenyl and phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

62644-21-7

Molecular Formula

C13H10Cl2N2S

Molecular Weight

297.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H10Cl2N2S/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18)

InChI Key

ZHBTWFPWAAVNBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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